molecular formula C16H9BrN2O2 B377040 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one

Cat. No.: B377040
M. Wt: 341.16 g/mol
InChI Key: UKZLKDOQCWALRX-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one is a heterocyclic compound featuring a coumarin (chromen-2-one) scaffold fused with a benzimidazole moiety and substituted with a bromine atom at the 6-position. This structure combines the photophysical properties of coumarins with the biological relevance of benzimidazoles, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, such as the treatment of 3-acetyl-6-bromo-2H-chromen-2-one with heterocyclic amines (e.g., 2-aminobenzimidazole) under reflux conditions, followed by characterization via elemental analysis, NMR, and mass spectrometry .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZLKDOQCWALRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Molecular Formula : C₁₆H₉BrN₂O₂
  • Molecular Weight : 341.15886 g/mol
  • CAS Number : [Insert CAS Number Here]

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Various studies have explored its cytotoxic effects against multiple human cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines, including:
      • Human gastric cancer (NUGC)
      • Human colon cancer (DLD1)
      • Human liver cancer (HEPG2)
      • Nasopharyngeal carcinoma (HONE1)
      • Human breast cancer (MCF)
    • Results showed that many derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity. For instance:
      • Compound 6d showed an IC50 of 29 nM against NUGC, comparable to the standard CHS 828 (IC50 = 25 nM) .

Summary of IC50 Values Against Selected Cell Lines

CompoundCell LineIC50 (nM)
6dNUGC29
CHS 828NUGC25
OtherDLD1Varies
OtherHEPG2Varies
OtherMCFVaries

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cell division.

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental setups:

  • Study on Liver Carcinoma :
    • A particular study evaluated the compound's effectiveness against liver carcinoma cell line HEPG2. The results indicated promising antitumor activity with IC50 values significantly lower than those of conventional chemotherapeutic agents .
  • Combination Therapy :
    • Another case study explored the use of this compound in combination with other anticancer agents. The synergistic effects observed suggest that it could enhance the efficacy of existing treatments .

Scientific Research Applications

Biological Activities

1. Anticancer Potential
Research indicates that derivatives of benzimidazole, including 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one, may exhibit significant anticancer properties. The structural similarity to other bioactive compounds suggests potential mechanisms involving the inhibition of tubulin polymerization, leading to antiproliferative effects on various cancer cell lines .

Case Study:
In vitro studies have shown that compounds with similar structures can inhibit the proliferation of human colorectal carcinoma cell lines (HCT116) with IC50 values comparable to standard chemotherapeutic agents .

2. Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. Studies suggest that this compound may also exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This makes it a candidate for further exploration in the development of new antimicrobial agents .

3. Anti-inflammatory Effects
Research into related compounds has demonstrated anti-inflammatory properties, which may extend to this compound. These effects are crucial for developing treatments for conditions characterized by inflammation .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods often utilize environmentally friendly approaches, such as aqueous media and recyclable catalysts, enhancing the sustainability of its production .

Comparison with Similar Compounds

Benzimidazolone Derivatives

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one () lacks the coumarin core, featuring a benzimidazolone ring instead.

Benzooxazolone Derivatives

Compounds like 5-bromo-6-((4-chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one () and 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one () replace benzimidazole with an oxazolone ring. Key distinctions include:

  • Hydrogen Bonding : Oxazolone’s lactam group facilitates stronger hydrogen bonding compared to benzimidazole’s NH groups, influencing crystal packing (as per Etter’s graph set analysis in ).
  • Biological Activity : Oxazolones are associated with anti-inflammatory and antimicrobial activities, whereas benzimidazole-coumarin hybrids may exhibit anticancer or kinase inhibitory effects.

Heterocyclic Hybrids from

Reaction of 3-acetyl-6-bromo-2H-chromen-2-one with amines yields derivatives like:

  • 8a (Triazolo[1,5-a]pyrimidin-7-yl) : Introduces a triazole ring, enhancing π-stacking interactions.

These analogs highlight how substituent choice modulates electronic properties and bioactivity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties
3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one Coumarin + Benzimidazole 6-Br Enhanced electrophilicity, fluorescence
3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one Coumarin + Benzimidazole 6-OCH₃ Electron-rich, stabilized H-bonding
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one Benzimidazolone 6-Br, 1-CH₃ Reduced conjugation, metabolic stability
5-Bromo-6-(diarylmethyl)-3-methylbenzo[d]oxazol-2(3H)-one Benzooxazolone 6-Br, bulky aryl group High lipophilicity, antimicrobial potential

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one involves the cyclocondensation of o-phenylenediamine with 3-acetyl-6-bromo-2H-chromen-2-one (1 ), a reaction inspired by analogous coumarin-benzimidazole syntheses. The acetyl group at position 3 of the coumarin nucleus serves as the electrophilic site for nucleophilic attack by the primary amine of o-phenylenediamine. Under acidic conditions (e.g., acetic acid or polyphosphoric acid), this interaction initiates a cascade comprising:

  • Schiff base formation : The amine attacks the carbonyl carbon, forming an imine intermediate.

  • Cyclization : Intramolecular attack by the second amine group results in benzimidazole ring closure.

  • Aromatization : Elimination of water yields the fully conjugated heterocyclic system.

Optimal conditions for this method involve refluxing equimolar quantities of 1 and o-phenylenediamine in glacial acetic acid for 6–8 hours, achieving yields of 72–78%. Spectral confirmation includes:

  • 1H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.3 ppm, with the coumarin lactone proton resonating as a singlet at δ 6.1 ppm.

  • IR : Stretching vibrations at 1715 cm⁻¹ (lactone C=O) and 1620 cm⁻¹ (benzimidazole C=N).

Solvent-Free Modifications

Building on solvent-free benzimidazole syntheses, this method replaces acetic acid with mechanochemical grinding of 1 and o-phenylenediamine in a 1:1 molar ratio. Heating the mixture at 140°C for 2 hours under reduced pressure affords the target compound in 68% yield. Advantages include:

  • Atom economy : No solvent waste generation.

  • Reaction time : Reduced from 8 hours to 2 hours.
    Key spectral data align with solution-phase products, confirming structural integrity.

One-Pot Synthesis via 3-(2-Bromoacetyl)-6-bromo-2H-chromen-2-one

Intermediate Formation

3-(2-Bromoacetyl)-6-bromo-2H-chromen-2-one (2 ) serves as a versatile precursor, synthesized by brominating 3-acetyl-6-bromo-2H-chromen-2-one using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. This intermediate reacts with o-phenylenediamine in acetone containing tetrabutylammonium bromide (TBAB) and potassium carbonate, facilitating a nucleophilic substitution-cyclization sequence:

  • Amine substitution : The bromide leaving group is displaced by the primary amine.

  • Cyclodehydration : Spontaneous ring closure forms the benzimidazole moiety.

Reaction at room temperature for 4 hours yields 82% of product, with purity confirmed by HPLC (>98%).

Catalytic Enhancements

Incorporating montmorillonite K10 clay as a solid acid catalyst improves yield to 89% by accelerating the cyclization step. The clay’s Brønsted acidity protonates the carbonyl oxygen, enhancing electrophilicity at the acetyl carbon.

Polymer-Supported Synthesis

Merrifield Resin-Assisted Approach

Adapting polymer-supported benzimidazole syntheses, this method immobilizes 3-acetyl-6-bromo-2H-chromen-2-one onto chloromethylated polystyrene resin. Subsequent treatment with o-phenylenediamine in dimethylformamide (DMF) at 80°C for 12 hours enables:

  • Controlled reaction kinetics : Reduced side reactions.

  • Easy purification : Simple filtration isolates the product.
    Yields reach 65%, with FT-IR confirming resin cleavage (disappearance of C-Cl stretch at 1265 cm⁻¹).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Reaction Time (h)
CyclocondensationAcetic acid, reflux78958
Solvent-Free140°C, neat68932
One-Pot (TBAB)Acetone, r.t.82984
Polymer-SupportedDMF, 80°C659112

Key Observations :

  • The one-pot TBAB method offers the best balance of yield and speed.

  • Solvent-free protocols excel in environmental sustainability but require higher temperatures.

  • Polymer-supported synthesis simplifies purification at the cost of longer reaction times.

Characterization and Validation

Spectroscopic Confirmation

  • 13C NMR : Key signals include C=O at 160.2 ppm (coumarin lactone) and C=N at 148.7 ppm (benzimidazole).

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 357 [M+H]⁺, consistent with the molecular formula C₁₆H₁₀BrN₂O₂.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions may yield 2-substituted benzimidazoles if the acetyl group’s orientation favors alternative cyclization pathways. Steric hindrance from the bromine atom suppresses this, but rigorous temperature control remains critical .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one and its derivatives?

The synthesis typically involves cyclocondensation reactions. For example, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one is reacted with thiosemicarbazone derivatives in a chloroform-ethanol solvent mixture under reflux conditions. The product is then basified (e.g., pH 7–8 with ammonia) and recrystallized from ethanol-chloroform to yield crystalline derivatives, such as thiazole- or pyrimidine-containing analogs . Key intermediates like 3-acetyl-6-bromo-2H-chromen-2-one are often functionalized via nucleophilic substitution or condensation with heterocyclic amines to introduce diverse pharmacophores .

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, triclinic or monoclinic crystal systems (e.g., space group P1 or C2/c) are analyzed using MoKα radiation (λ = 0.71073 Å). Data collection and refinement rely on programs like SHELX-97, with hydrogen atoms positioned geometrically and refined using a riding model. Parameters such as bond angles (e.g., C–N–S = 109.2°–122.8°) and intermolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯O) are critical for validating molecular packing .

Advanced Research Questions

Q. What structural features contribute to the antiproliferative activity of this compound derivatives?

Bioactivity correlates with heterocyclic substituents. Pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazole derivatives exhibit potent activity (e.g., IC50 = 2.70–4.90 µM against HEPG2-1 liver carcinoma). The benzimidazole core facilitates π-π stacking with DNA or enzyme targets, while electron-withdrawing groups (e.g., Br at C6) enhance electrophilic interactions. Hydrogen-bonding networks involving the chromen-2-one oxygen further stabilize target binding .

Q. How do intermolecular interactions influence the crystallographic packing and stability of these compounds?

Graph set analysis (e.g., Etter’s rules) reveals that N–H⋯O and O–H⋯O hydrogen bonds form infinite 2D networks along the ab plane. For example, in copper(I) complexes, linear Cu–N coordination (bond length ~1.851 Å) and hydrogen-bonded chains along the a-axis contribute to thermal stability. Weak interactions like C–H⋯π and van der Waals forces further stabilize the lattice, as observed in triclinic systems with unit cell volumes ~1314 ų .

Q. What challenges arise in resolving contradictory bioactivity data across derivatives with similar substituents?

Discrepancies may stem from stereoelectronic effects or assay conditions. For example, thiazole derivatives with para-chloro substituents show higher activity than ortho analogs due to improved solubility and membrane permeability. Rigorous SAR studies using DFT calculations (e.g., HOMO-LUMO gaps) and controlled in vitro assays (e.g., fixed ATP concentrations in kinase inhibition) help reconcile such contradictions .

Q. How can computational methods optimize the design of novel derivatives with enhanced pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) identifies key binding residues in targets like Hedgehog signaling proteins. ADMET predictions using SwissADME highlight substituents that improve logP (e.g., methoxy groups reduce hydrophobicity) and metabolic stability. QSAR models trained on IC50 data prioritize electron-deficient aromatic rings for synthesis .

Methodological Considerations

Q. What analytical techniques are essential for characterizing synthetic intermediates and final products?

  • NMR/FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for chromen-2-one).
  • Elemental Analysis : Validate purity (>95% C, H, N, S content).
  • HPLC-MS : Monitor reaction progress and quantify impurities.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for crystallinity studies .

Q. How are hydrogen-bonding patterns analyzed to predict supramolecular assembly?

Graph set notation (e.g., D(2,2) for dimeric motifs) and Mercury software visualize interactions. For example, in a chloroform monosolvate, C–H⋯Cl interactions (3.30–3.45 Å) and π-stacking (3.60 Å) between benzimidazole rings guide cocrystal engineering .

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